molecular formula C16H12N2O4S B15076311 Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- CAS No. 574-69-6

Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-

Cat. No.: B15076311
CAS No.: 574-69-6
M. Wt: 328.3 g/mol
InChI Key: PURJGKXXWJKIQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 1-naphthol. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used for diazotization, and the coupling reaction is facilitated by maintaining a low temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and Fe III –TAML activators are commonly used.

    Substitution: Various electrophiles can be used depending on the desired modification of the azo group.

Major Products

Scientific Research Applications

4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID involves its interaction with metal ions, particularly Fe³⁺. The hydroxyl and azo groups in the compound form complexes with metal ions, leading to a change in the optical properties of the dye. This interaction is the basis for its use in colorimetric determination of metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID is unique due to its combination of hydroxyl, azo, and carboxyl groups, which provide excellent optical absorption properties and stability under various conditions. This makes it particularly useful for colorimetric applications and distinguishes it from other similar compounds .

Properties

CAS No.

574-69-6

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H12N2O4S/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22/h1-10,19H,(H,20,21,22)

InChI Key

PURJGKXXWJKIQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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